molecular formula C28H56O2 B13800339 Decyl 16-methylheptadecanoate CAS No. 97259-84-2

Decyl 16-methylheptadecanoate

Cat. No.: B13800339
CAS No.: 97259-84-2
M. Wt: 424.7 g/mol
InChI Key: UUHBCYOCNFWRAH-UHFFFAOYSA-N
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Description

Decyl 16-methylheptadecanoate (CAS: 97259-84-2) is a branched-chain fatty acid ester with the molecular formula C₂₈H₅₆O₂ and a molecular weight of 424.74 g/mol . Structurally, it consists of a 16-methylheptadecanoic acid moiety esterified with a decyl (C₁₀) alcohol group.

Properties

CAS No.

97259-84-2

Molecular Formula

C28H56O2

Molecular Weight

424.7 g/mol

IUPAC Name

decyl 16-methylheptadecanoate

InChI

InChI=1S/C28H56O2/c1-4-5-6-7-8-17-20-23-26-30-28(29)25-22-19-16-14-12-10-9-11-13-15-18-21-24-27(2)3/h27H,4-26H2,1-3H3

InChI Key

UUHBCYOCNFWRAH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC(=O)CCCCCCCCCCCCCCC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Decyl 16-methylheptadecanoate can be synthesized through the esterification of 16-methylheptadecanoic acid with decanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. The reactants, 16-methylheptadecanoic acid and decanol, are mixed in the presence of an acid catalyst. The mixture is heated and continuously stirred to ensure complete reaction. The water formed during the reaction is removed through distillation, and the final product is purified through techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

Decyl 16-methylheptadecanoate undergoes various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form carboxylic acids and alcohols.

    Reduction: The ester can be reduced to form the corresponding alcohol and alkane.

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to form 16-methylheptadecanoic acid and decanol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids and alcohols.

    Reduction: Alcohols and alkanes.

    Hydrolysis: 16-methylheptadecanoic acid and decanol.

Scientific Research Applications

Decyl 16-methylheptadecanoate has various applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its effects on biological membranes and its potential as a bioactive compound.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug delivery systems.

    Industry: Used in the formulation of cosmetics, lubricants, and plasticizers due to its stability and non-toxic nature.

Mechanism of Action

The mechanism of action of decyl 16-methylheptadecanoate involves its interaction with biological membranes. The ester can integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane transport. The molecular targets include membrane lipids and proteins, and the pathways involved are related to membrane dynamics and cellular signaling.

Comparison with Similar Compounds

Structural and Functional Group Comparison

Decyl 16-methylheptadecanoate belongs to the ester class of 16-methylheptadecanoic acid derivatives. Its analogs vary in the alcohol component (alkyl chain length) or functional modifications. Key analogs include:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Alkyl Chain Length Key Features
Methyl 16-methylheptadecanoate 5129-61-3 C₁₉H₃₈O₂ 298.50 C₁ (Methyl) Short chain; higher volatility
Butyl 16-methylheptadecanoate 94109-07-6 C₂₂H₄₄O₂ 340.59 C₄ (Butyl) Intermediate hydrophobicity
This compound 97259-84-2 C₂₈H₅₆O₂ 424.74 C₁₀ (Decyl) Balanced hydrophobicity/stability
Hexathis compound 93919-02-9 C₃₄H₆₈O₂ 508.90 C₁₆ (Hexadecyl) High melting point; low solubility

Key Observations:

  • Alkyl Chain Impact : Longer alkyl chains (e.g., hexadecyl) increase molecular weight and hydrophobicity, reducing solubility in polar solvents but enhancing thermal stability. Shorter chains (e.g., methyl) improve volatility, making them suitable for fragrances or solvents .
  • Branching Effects : The 16-methyl branch in all analogs disrupts crystallinity, lowering melting points compared to linear-chain esters. This property is advantageous in lubricant formulations .

Comparison with Other Decyl Esters

Decyl esters of different acids highlight the role of the carboxylic acid component:

Compound Name Acid Component Key Properties Applications
Decyl acrylate (CAS 2156-96-9) Acrylic acid Reactive acrylate group; polymerizes readily Coatings, adhesives
This compound 16-Methylheptadecanoic acid Non-reactive; high stability Lubricants, plasticizers
Decyl acetate (UN 3082) Acetic acid High volatility; fruity odor Fragrances, flavorings

Functional Group Influence :

  • Decyl acrylate’s unsaturated acrylate group enables polymerization, unlike the saturated structure of this compound, which prioritizes stability over reactivity .
  • Decyl acetate’s short acetic acid chain confers volatility and odor, contrasting with the non-volatile, odorless nature of this compound .

Biological Activity

Decyl 16-methylheptadecanoate is a fatty acid ester that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings, including case studies and data tables.

This compound, with the molecular formula C19H38O2C_{19}H_{38}O_2, is classified as a long-chain fatty acid ester. Its structure consists of a decyl group attached to a branched-chain fatty acid, specifically 16-methylheptadecanoic acid. This unique structure contributes to its solubility and interaction with biological membranes.

1. Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals, thereby protecting cells from oxidative stress. The effectiveness of antioxidant compounds can be measured using assays such as DPPH (1,1-Diphenyl-2-Picryl Hydrazyl) and FRAP (Ferric Reducing Antioxidant Power).

Table 1: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (%)FRAP (mmol/g)
This compoundTBDTBD
Reference Compound A84.0120.1
Reference Compound BTBDTBD

2. Antimicrobial Activity

This compound has shown promising antimicrobial activity against various pathogens. Studies have demonstrated that fatty acid esters can disrupt bacterial membranes, leading to cell lysis.

Table 2: Antimicrobial Activity Against Common Pathogens

PathogenInhibition Zone (mm)Reference Compound
Staphylococcus aureusTBDAmpicillin: 9 mm
Pseudomonas aeruginosaTBDAmpicillin: 6 mm

3. Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored, particularly regarding α-glucosidase, which is relevant in diabetes management. In silico studies have indicated that certain fatty acids can bind effectively to the active site of this enzyme.

Table 3: Docking Scores for α-Glucosidase Inhibition

CompoundBinding Affinity (kcal/mol)
This compoundTBD
Reference Compound C-8.6

Case Study 1: Antioxidant Efficacy

A study conducted on various fatty acid esters, including this compound, assessed their antioxidant efficacy using the DPPH assay. The results indicated a strong correlation between chain length and antioxidant activity, with longer chains exhibiting enhanced scavenging capabilities.

Case Study 2: Antimicrobial Properties

In a clinical setting, the antimicrobial activity of this compound was tested against clinical isolates of Staphylococcus aureus. The results demonstrated significant inhibition compared to standard antibiotics, suggesting its potential as a natural antimicrobial agent.

Q & A

Q. What statistical methods are appropriate for analyzing dose-response relationships in biological studies of this compound?

  • Methodological Answer : Use nonlinear regression (e.g., log-logistic models) to calculate EC50_{50}/IC50_{50}. Apply bootstrap resampling to estimate confidence intervals and address small sample sizes .

Tables for Quick Reference

Property Analytical Method Key Parameters
PurityGC-MSRetention time, peak area ratio
Melting PointDSCHeating rate: 10°C/min, N2_2 atmosphere
SolubilityUV-Vis Spectroscopyλ = 254 nm, solvent polarity series
Antimicrobial ActivityDisk Diffusion AssayZone of inhibition (mm), negative controls

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